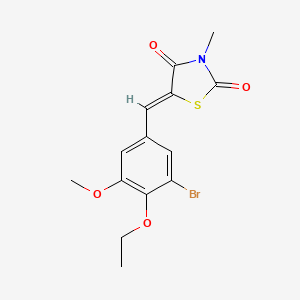![molecular formula C27H25BrN4O3 B11642042 2,5-Pyrrolidinedione, 3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 441782-80-5](/img/structure/B11642042.png)
2,5-Pyrrolidinedione, 3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-[4-(2-phenyldiazenyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- ist eine komplexe organische Verbindung mit der folgenden chemischen Formel:
- Es ist auch bekannt als N-Bromsuccinimid (NBS) . Die Verbindung besteht aus einem Pyrrolidindionring mit verschiedenen daran gebundenen funktionellen Gruppen.
- NBS wird in der organischen Synthese aufgrund seiner selektiven Reaktivität gegenüber benzylischen und allylischen Positionen häufig als Bromierungsmittel verwendet.
2,5-Pyrrolidindion, 3-[4-(4-bromphenyl)-4-hydroxy-1-piperidinyl]-1-[4-(2-phenyldiazenyl)phenyl]-: C4H4BrNO2
.Vorbereitungsmethoden
- NBS kann durch Reaktion von Succinimid mit Brom in einem inerten Lösungsmittel synthetisiert werden. Die Reaktion verläuft wie folgt:
Synthesewege: C4H5NO2+Br2→C4H4BrNO2+HBr
Industrielle Produktion: NBS ist im Handel erhältlich und kann für Laborzwecke gekauft werden.
Chemische Reaktionsanalyse
Reaktivität: NBS beteiligt sich hauptsächlich an Bromierungsreaktionen.
Benzylische Bromierung: 2° und 3° benzylische Halogenide reagieren typischerweise über einen SN1-Weg und bilden resonanzstabilisierte Carbokationen .
Häufige Reagenzien: NBS wird häufig mit einer schwachen Säure (wie Essigsäure) verwendet, um in situ Brom zu erzeugen.
Hauptprodukte: Benzylische Bromierung führt zur Substitution eines Wasserstoffatoms durch ein Bromatom an der benzylischen Position.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.
Reduction: Reduction reactions can occur at the diazenyl group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Wissenschaftliche Forschungsanwendungen
Organische Synthese: NBS ist entscheidend für die selektive Einführung von Bromatomen in komplexe Moleküle.
Medizinische Chemie: Es spielt eine Rolle bei der Entwicklung pharmazeutischer Verbindungen.
Photoredoxkatalyse: NBS wird in photochemischen Reaktionen verwendet.
Polymerchemie: NBS trägt zur Polymermodifikation bei.
Wirkmechanismus
- NBS erzeugt unter milden Bedingungen Bromradikale. Diese Radikale greifen selektiv benzylische oder allylische Positionen an, was zu einer Bromierung führt.
Wirkmechanismus
The mechanism of action of 3-[4-(4-BROMOPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways . The bromophenyl and diazenyl groups play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere Bromierungsmittel sind und .
Einzigartigkeit: NBS ist besonders wertvoll aufgrund seiner Stabilität und kontrollierten Reaktivität.
Eigenschaften
CAS-Nummer |
441782-80-5 |
|---|---|
Molekularformel |
C27H25BrN4O3 |
Molekulargewicht |
533.4 g/mol |
IUPAC-Name |
3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H25BrN4O3/c28-20-8-6-19(7-9-20)27(35)14-16-31(17-15-27)24-18-25(33)32(26(24)34)23-12-10-22(11-13-23)30-29-21-4-2-1-3-5-21/h1-13,24,35H,14-18H2 |
InChI-Schlüssel |
JPQHVXKLYCTUGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641959.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11641968.png)

![(2Z)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11641974.png)
![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641991.png)
![8-hydroxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11641995.png)
![N,N'-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide](/img/structure/B11641996.png)
![4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine](/img/structure/B11642003.png)
![3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11642009.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11642010.png)
![N-(4-methylphenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11642015.png)
![2,5-Pyrrolidinedione, 3-[1,4'-bipiperidin]-1'-yl-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642017.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11642021.png)
![2-Chloro-5-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11642036.png)
